NOX5 Inhibition Profile of 5-Bromo-7-methoxyquinoxaline Compared to Regioisomer
5-Bromo-7-methoxyquinoxaline exhibits measurable but weak inhibition of human NOX5 (IC50 = 100,000 nM) [1]. In direct comparison, its regioisomer 7-bromo-5-methoxyquinoxaline displays approximately 5.6-fold higher potency against the same target (IC50 = 18,000 nM) [2]. This substantial difference underscores that the precise positioning of bromine and methoxy groups on the quinoxaline core is a critical determinant of target engagement, with the 5-bromo-7-methoxy isomer demonstrating a distinct, weaker interaction profile that may be advantageous in applications requiring minimal NOX5 modulation.
| Evidence Dimension | Inhibition of human NOX5 activity |
|---|---|
| Target Compound Data | IC50 = 100,000 nM |
| Comparator Or Baseline | 7-Bromo-5-methoxyquinoxaline: IC50 = 18,000 nM |
| Quantified Difference | 7-Bromo-5-methoxyquinoxaline is 5.6-fold more potent (lower IC50) |
| Conditions | Inhibition of full length human NOX5 transfected in HEK cells, assessed as inhibition of ionomycin-stimulated ROS generation by chemiluminescence assay |
Why This Matters
For researchers specifically seeking a quinoxaline derivative with minimal NOX5 inhibitory activity (e.g., to avoid confounding effects in cardiovascular or inflammatory assays), 5-bromo-7-methoxyquinoxaline is a more appropriate choice than its more potent 7-bromo-5-methoxy regioisomer.
- [1] BindingDB. BDBM50497271 CHEMBL3347550. Inhibition of NOX5. IC50 = 100,000 nM. View Source
- [2] BindingDB. BDBM50497257 CHEMBL3347502. Inhibition of NOX5. IC50 = 18,000 nM. View Source
